Superior KDM5B Isoform Potency Compared to CPI-455 and KDM5-C70
KDOAM-25 exhibits a marked preference for KDM5B (IC50 = 19 nM) over other KDM5 isoforms, a feature not shared by several comparator pan-KDM5 inhibitors. In contrast, CPI-455 shows near-equal potency across KDM5A (10 nM), KDM5B (3 nM), and KDM5C (14 nM) . KDM5-C70, another pan-inhibitor, has significantly weaker activity with IC50 values of 300 nM, 300 nM, and 580 nM for KDM5A, B, and C respectively . The enhanced KDM5B selectivity of KDOAM-25 is critical for studies focused on KDM5B's role in multiple myeloma and other cancers, where isoform-specific modulation may reduce off-target effects [1].
| Evidence Dimension | Biochemical IC50 for KDM5B (nM) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | CPI-455: 3 nM; KDM5-C70: 300 nM |
| Quantified Difference | KDOAM-25 is 6.3-fold less potent than CPI-455 but 15.8-fold more potent than KDM5-C70 against KDM5B. |
| Conditions | In vitro biochemical assay using recombinant KDM5B enzyme; IC50 values are an average of at least two independent determinations (Table S1). |
Why This Matters
Researchers requiring KDM5B-preferential inhibition will select KDOAM-25 to avoid the broader isoform suppression of CPI-455 or the lower potency of KDM5-C70.
- [1] Tumber A, et al. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. Cell Chem Biol. 2017;24(3):371-380. View Source
